Thiersindole A

Description

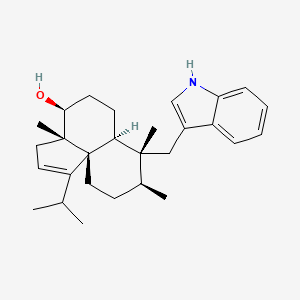

Thiersindole A is a fungal-derived indole diterpenoid alkaloid (IDT) produced by Penicillium thiersii and Streptomyces species . Structurally, it features a bicyclic indole core fused to a diterpenoid side chain, a hallmark of IDTs. Key physical properties include a melting point of 168–170°C, optical rotation $[α]_D^{20} = +42.0°$ (in CH₂Cl₂), and UV absorption maxima at 220 and 280 nm . Solubility is highest in polar aprotic solvents like dichloromethane (CH₂Cl₂) and methanol (MeOH).

Properties

Molecular Formula |

C28H39NO |

|---|---|

Molecular Weight |

405.6 g/mol |

IUPAC Name |

(3aS,4S,6aS,7R,8S,10aR)-7-(1H-indol-3-ylmethyl)-3a,7,8-trimethyl-1-propan-2-yl-3,4,5,6,6a,8,9,10-octahydrocyclopenta[j]naphthalen-4-ol |

InChI |

InChI=1S/C28H39NO/c1-18(2)22-13-14-27(5)25(30)11-10-24-26(4,19(3)12-15-28(22,24)27)16-20-17-29-23-9-7-6-8-21(20)23/h6-9,13,17-19,24-25,29-30H,10-12,14-16H2,1-5H3/t19-,24-,25-,26+,27+,28-/m0/s1 |

InChI Key |

LAHNOUCHTJTZRF-HCCSKZQKSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]23[C@H]([C@]1(C)CC4=CNC5=CC=CC=C54)CC[C@@H]([C@]2(CC=C3C(C)C)C)O |

Canonical SMILES |

CC1CCC23C(C1(C)CC4=CNC5=CC=CC=C54)CCC(C2(CC=C3C(C)C)C)O |

Synonyms |

thiersindole A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiersindole A with Analogues

| Compound | Source | Key Structural Features | Melting Point (°C) | Optical Rotation $[α]_D^{20}$ | Bioactivity (IC₅₀ or EC₅₀) |

|---|---|---|---|---|---|

| This compound | Penicillium thiersii | Bicyclic indole + diterpenoid side chain | 168–170 | +42.0° (CH₂Cl₂) | Not reported |

| Thiersindole B | Penicillium thiersii | Similar to A, with modified side chain | 152–154 | +38.5° (MeOH) | Antifungal activity |

| Thiersindole C | Penicillium thiersii | Bicyclic indole + isoprenylated side chain | 185–187 | +29.8° (CH₂Cl₂) | Antitumor (IC₅₀: ~10⁻⁵ M) |

| Thiersinine A | Penicillium thiersii | Indole + sesquiterpenoid moiety | 201–203 | -15.6° (CHCl₃) | Insecticidal activity |

| Thiobinupharidine | Nuphar luteum | Sulfur-containing nuphar alkaloid | 98–100 | +12.3° (EtOH) | Cytotoxic (EC₅₀: ~5 µM) |

Key Comparative Insights:

Structural Variations: Side Chain Modifications: Thiersindole C incorporates an isoprenylated side chain absent in this compound, enhancing its antitumor potency . Thiersinine A, conversely, replaces the diterpenoid unit with a sesquiterpenoid moiety, correlating with its insecticidal rather than cytotoxic effects . Sulfur vs. Oxygen: Thiobinupharidine contains a thioether group, distinguishing it from oxygenated thiersindoles and altering solubility (e.g., higher ethanol solubility) .

Biosynthetic Pathways: Thiersindoles A–C share a common fungal biosynthetic pathway involving prenyltransferases and cytochrome P450 enzymes for indole-diterpenoid coupling . Thiobinupharidine, however, originates from plant-based alkaloid synthesis, utilizing sulfur incorporation via cysteine derivatives .

Bioactivity: Thiersindole C exhibits notable antitumor activity (IC₅₀ ~10⁻⁵ M) against human cancer cell lines, surpassing this compound and B in potency . Thiobinupharidine’s cytotoxicity (EC₅₀ ~5 µM) highlights the role of sulfur in enhancing membrane permeability .

Thiobinupharidine’s synthesis remains challenging due to stereochemical complexity .

Q & A

Q. What are the foundational steps to design an initial experimental protocol for isolating Thiersindole A from natural sources?

Begin with a literature review to identify source organisms and extraction methods (e.g., solvent systems, chromatographic techniques). Validate protocols using controls, such as spiked samples, to assess recovery rates and minimize matrix interference. Prioritize reproducibility by documenting parameters like temperature, pH, and solvent gradients . Pilot studies should test scalability and purity thresholds (e.g., HPLC/LC-MS validation) before full-scale isolation .

Q. How can researchers address inconsistencies in reported spectroscopic data (e.g., NMR, IR) for this compound across studies?

Perform comparative analysis using standardized reference samples and calibration protocols. Cross-validate data with orthogonal techniques (e.g., X-ray crystallography for structural confirmation) and consult databases like SciFinder for consensus spectra. Document solvent effects and instrument settings to identify variability sources .

Q. What strategies ensure ethical and rigorous literature review practices when synthesizing existing knowledge on this compound?

Use primary sources (peer-reviewed journals) and avoid overreliance on review articles. Apply citation management tools (e.g., Zotero) to track sources and critically evaluate methodologies for bias or insufficient controls. Cross-reference patents and preprints cautiously, noting their non-peer-reviewed status .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s proposed biosynthetic pathways?

Employ isotopic labeling (e.g., -glucose) in precursor-feeding studies to trace metabolic flux. Combine gene knockout models (if working with native producers) with heterologous expression systems to isolate pathway steps. Use high-resolution mass spectrometry (HRMS) to detect intermediate metabolites and validate hypothetical pathways .

Q. What methodological frameworks are recommended for evaluating this compound’s structure-activity relationships (SAR) in pharmacological studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize SAR hypotheses. Use computational modeling (e.g., molecular docking) to predict binding affinities before in vitro assays. Validate results with dose-response curves and statistical rigor (e.g., IC values ± SEM, n ≥ 3) .

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

Develop a reaction matrix to test variables (catalyst loading, solvent polarity, temperature). Monitor intermediates via TLC/GC-MS and employ Design of Experiments (DoE) to identify optimal conditions. Compare yields and purity across routes (see Table 1) .

Table 1: Synthetic Route Optimization for this compound

| Route | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Pd/C | EtOAc | 62 | 95 |

| B | NiCl | DMF | 78 | 89 |

| C | CuI | THF | 55 | 92 |

Q. What analytical approaches are critical for detecting and quantifying this compound in complex biological matrices?

Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Validate methods using spike-and-recovery experiments and matrix-matched calibration curves. Assess limits of detection (LOD) and quantification (LOQ) to ensure sensitivity in low-abundance samples .

Q. How should conflicting bioactivity data for this compound (e.g., cytotoxic vs. non-toxic effects) be reconciled?

Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay endpoints). Replicate studies under standardized conditions (e.g., ATCC-certified cell lines, identical exposure durations). Publish negative results to reduce publication bias .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): share raw data in repositories like Zenodo, document instrument models/software versions, and use IUPAC nomenclature. Include step-by-step protocols in supplementary materials .

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

Integrate computational chemists for in silico modeling, microbiologists for biosynthesis insights, and pharmacologists for in vivo validation. Establish shared data platforms (e.g., LabArchives) and co-author preprints to accelerate peer feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.